molecular formula C10H16N2 B1523174 N,N-dimethyl-3-[(methylamino)methyl]aniline CAS No. 1094641-61-8

N,N-dimethyl-3-[(methylamino)methyl]aniline

Cat. No.: B1523174
CAS No.: 1094641-61-8
M. Wt: 164.25 g/mol
InChI Key: VRVPFMKTWWAPFL-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(methylamino)methyl]aniline is a chemical compound with the molecular formula C10H16N2 and a molecular weight of approximately 164.25 g/mol . This aniline derivative is characterized by its specific structural features, which are valuable for advanced chemical synthesis. The physical properties of this compound include a predicted density of 0.973 g/cm³ and a boiling point of around 322°C .Chemically, this compound is related to other aniline derivatives, such as 3-Amino-N-methylbenzylamine (CAS 18759-96-1), which are utilized as intermediates and reference standards in the development of pharmaceuticals and other organic products . Compounds within this class are frequently employed in research settings, including use as drug impurity reference standards to ensure quality and consistency in pharmaceutical development .This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and employing standard laboratory safety protocols.

Properties

IUPAC Name

N,N-dimethyl-3-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-5-4-6-10(7-9)12(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVPFMKTWWAPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094641-61-8
Record name N,N-dimethyl-3-[(methylamino)methyl]aniline
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Preparation Methods

Alkylation of Aniline Derivatives

The most common approach to synthesize N,N-dimethyl-3-[(methylamino)methyl]aniline is through the alkylation of 3-aminomethyl aniline derivatives. The general process includes:

  • Step 1: Starting with 3-aminomethyl aniline, the amino group on the benzene ring is first protected or selectively reacted.
  • Step 2: The secondary amine is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3: The methylaminomethyl substituent is introduced via Mannich-type reactions involving formaldehyde and methylamine.

This method ensures selective introduction of the N,N-dimethyl groups on the aniline nitrogen while maintaining the methylaminomethyl group at the meta position on the aromatic ring.

Reductive Amination Route

An alternative preparation method is reductive amination, which involves:

  • Step 1: Condensation of 3-formyl-N,N-dimethylaniline with methylamine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This approach allows for the formation of the methylaminomethyl group at the 3-position while simultaneously introducing the dimethyl groups on the aniline nitrogen.

Reaction Conditions and Catalysts

  • Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are often employed to facilitate the Mannich reaction and promote the formation of the methylaminomethyl substituent.
  • Basic conditions, typically using sodium hydroxide or potassium carbonate, are used during methylation steps to deprotonate the amine and enhance nucleophilicity.
  • Continuous flow reactors have been reported to optimize reaction efficiency and yield in industrial-scale preparations, allowing better control of temperature and reaction time.

Purification and Characterization

  • The crude product is commonly purified by recrystallization or chromatographic techniques such as column chromatography.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Type Advantages Disadvantages
Alkylation of Aniline 3-aminomethyl aniline Methyl iodide, base (NaOH) N-alkylation High selectivity, well-established Requires protection steps
Mannich Reaction N,N-dimethylaniline, formaldehyde, methylamine Acid catalyst (HCl, p-TsOH) Mannich reaction Direct introduction of methylaminomethyl group Sensitive to reaction conditions
Reductive Amination 3-formyl-N,N-dimethylaniline, methylamine NaBH3CN, catalytic hydrogenation Reductive amination Mild conditions, good yields Requires careful control of reduction

Research Findings and Optimization

  • Studies have shown that electron-donating substituents on the aromatic ring can increase the nucleophilicity of the aniline nitrogen, facilitating methylation and Mannich reactions.
  • Optimization of reaction temperature and pH is critical to maximize yield and minimize side reactions such as over-alkylation or polymerization.
  • Continuous flow synthesis has been demonstrated to improve reproducibility and scalability, particularly for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis
N,N-Dimethyl-3-[(methylamino)methyl]aniline serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. For instance, it can be used in the preparation of substituted anilines and other nitrogen-containing compounds, which are crucial in the development of agrochemicals and pharmaceuticals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
AlkylationUsed to introduce alkyl groups into aromatic systems
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions
Coupling ReactionsParticipates in coupling reactions for dye synthesis

Dye Manufacturing

Intermediate for Dyes
The compound is extensively utilized as an intermediate in the production of dyes. Its ability to form stable colored products makes it suitable for use in textile and paper industries. Specifically, it is involved in synthesizing azo dyes, which are known for their vibrant colors and wide applicability .

Case Study: Azo Dye Production
A notable application of this compound is in the synthesis of azo dyes, where it reacts with diazonium salts to form azo compounds. These dyes are prevalent in the textile industry due to their excellent color fastness and brightness. The efficiency of this reaction can be optimized by adjusting pH and temperature conditions, showcasing the compound's versatility .

Pharmaceutical Applications

Potential Drug Development
In pharmaceutical research, this compound has been investigated for its potential role as a precursor in drug synthesis. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. Research indicates that modifications to its structure can lead to compounds with enhanced pharmacological properties .

Table 2: Potential Derivatives and Their Biological Activities

Derivative NameBiological ActivityReference
Dimethylaminomethyl AnilineAntimicrobial properties
Methylated VariantsAnticancer activity

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(methylamino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme conformation, and modulating signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position) Key Properties/Reactivity References
N,N-Dimethyl-3-[(methylamino)methyl]aniline C₁₁H₁₇N₂ Methylaminomethyl (meta) Strong electron-donating group; potential for enhanced nucleophilicity
N,N-Dimethyl-3-(trifluoromethyl)aniline C₁₀H₁₁F₃N Trifluoromethyl (meta) Electron-withdrawing CF₃ group reduces ring electron density; para-selectivity in C–H activation
N,N-Dimethyl-3-nitroaniline C₈H₁₀N₂O₂ Nitro (meta) Strongly electron-withdrawing; deactivates ring, limiting electrophilic substitution
3-(Aminomethyl)-N,N-dimethylaniline C₉H₁₄N₂ Aminomethyl (meta) Electron-donating NH₂ group; intermediate in macrocycle synthesis
N,N,3-Trimethylaniline C₉H₁₃N Methyl (meta) Electron-donating methyl group; competes in Pd-catalyzed olefination reactions
N,N-Dimethyl-3-(triisopropylsilyloxy)aniline C₁₇H₃₁NO₃Si Triisopropylsilyloxy (meta) Bulky silyloxy group sterically hinders reactions; used in oxidative C–C cross-coupling

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylaminomethyl group in the target compound donates electrons via resonance and inductive effects, enhancing nucleophilicity at the aromatic ring. This contrasts with the electron-withdrawing trifluoromethyl (CF₃) and nitro groups in analogues, which reduce electron density and slow electrophilic reactions . In Pd-catalyzed C–H olefination, N,N,3-trimethylaniline (methyl substituent) exhibits higher reactivity than N,N-dimethyl-3-(trifluoromethyl)aniline due to the electron-donating nature of the methyl group .

Key Research Findings

Competition Reactions :

  • In Pd-catalyzed C–H olefination, N,N,3-trimethylaniline outcompetes N,N-dimethyl-3-(trifluoromethyl)aniline by a factor of 3.2:1, highlighting the dominance of electron-donating substituents in directing reactivity .

Electronic Modulation :

  • The nitro group in N,N-dimethyl-3-nitroaniline shifts the UV-Vis absorption spectrum due to its strong electron-withdrawing nature, a property exploited in dye and agrochemical synthesis .

Steric Effects :

  • The bulky triisopropylsilyloxy group in N,N-dimethyl-3-(triisopropylsilyloxy)aniline necessitates high-temperature conditions for cross-coupling, limiting its utility in sensitive reactions .

Biological Activity

N,N-Dimethyl-3-[(methylamino)methyl]aniline, a compound with the molecular formula C₉H₁₄N₂, has garnered attention in various fields of biological research due to its significant biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a dimethylamino group and a methylaminomethyl substituent on an aniline structure. This configuration influences its interaction with biological systems.

PropertyValue
Molecular FormulaC₉H₁₄N₂
Molecular Weight150.22 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines, such as MCF-7 and U87 glioblastoma cells, with IC₅₀ values indicating effective concentrations for inhibiting tumor growth .
  • Enzyme Interaction Studies : The compound has been utilized as a probe in enzyme interaction studies, particularly in assessing the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Its role as an enzyme substrate allows researchers to explore metabolic pathways and potential drug interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • N-Demethylation : The compound undergoes metabolic transformations involving N-demethylation, leading to the formation of active metabolites that may contribute to its pharmacological effects .
  • Oxidative Stress Response : Exposure to this compound has been linked to oxidative stress responses in cellular environments, which can lead to apoptosis or necrosis depending on the concentration and exposure duration .

Case Study 1: Anticancer Efficacy

In a study conducted by Ribeiro Morais et al., derivatives of this compound were tested on tumor-bearing mice. The results indicated significant suppression of tumor growth compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Analysis

A study examining the metabolism of this compound revealed its interaction with cytochrome P450 enzymes. The findings highlighted the compound's role in modulating enzyme activity, which is critical for understanding drug metabolism.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Chronic exposure studies have shown adverse effects such as methaemoglobinaemia and splenomegaly in animal models . These findings underscore the need for careful evaluation during therapeutic applications.

Table 2: Toxicological Effects Observed

EffectObserved in StudyReference
MethaemoglobinaemiaRats exposed via inhalationMarkosyan (1969)
SplenomegalyChronic dosing in ratsHolzer & Kiese (1960)
Decreased motor activityChronic dosing in miceIARC Publications

Q & A

Q. Key Parameters :

  • Stoichiometry : Excess formaldehyde ensures complete methylation.
  • Catalyst Loading : Higher loadings (e.g., 5 mol%) improve conversion for sterically hindered substrates.
  • Temperature : Lower temperatures (383 K) enhance selectivity for halogenated derivatives .

How is structural characterization and purity assessment performed for this compound?

Basic Research Focus
Characterization relies on:

  • NMR Spectroscopy : Proton and carbon NMR identify substituent positions and confirm methyl group integration.
  • GC/HPLC : Purity is assessed via retention time alignment with standards (e.g., >98% purity by GC) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 189.18 for trifluoromethyl analogs) .

Advanced Tip : Isotopic labeling (e.g., methanol-d4) in mechanistic studies helps track hydrogen transfer pathways during methylation .

What factors dictate regioselectivity challenges in the N-methylation of aniline derivatives, and how can they be mitigated?

Advanced Research Focus
Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., -OCH3) at the para position accelerate methylation, while electron-withdrawing groups (e.g., -CF3) reduce reactivity and promote side reactions like methanolysis .
  • Catalyst Design : Palladium/S,O-ligand catalysts enhance para-selectivity in C–H activation reactions .
  • Temperature Control : Lower temperatures (383 K) minimize nucleophilic aromatic substitution in halogenated substrates .

Mitigation Strategy : Use sterically hindered bases (e.g., Cs2CO3) to suppress byproduct formation in electron-poor substrates .

How do contradictory data arise in catalytic N-methylation studies, and how should researchers interpret them?

Advanced Research Focus
Contradictions often stem from:

  • Reaction Time : Prolonged durations increase conversion but reduce selectivity due to secondary reactions (e.g., 61% conversion at 15 h vs. 50% at 5 h for 4-(trifluoromethyl)aniline) .
  • Catalyst Loading : Higher loadings (2 mol%) improve conversion but may lower selectivity for sterically demanding substrates .
  • Solvent Effects : Acetic acid vs. methanol alters protonation states, impacting reaction pathways .

Resolution : Conduct time-resolved reaction profiling to identify optimal windows for high selectivity .

What mechanistic insights support the borrowing-hydrogen pathway in N-methylation, and how does this inform catalyst design?

Advanced Research Focus
The borrowing-hydrogen mechanism involves:

Dehydrogenation : Catalyst abstracts hydrogen from methanol, generating formaldehyde.

Imine Formation : Formaldehyde reacts with the amine to form an intermediate.

Hydrogenation : Catalyst transfers hydrogen back to stabilize the product .

Evidence : Deuterated methanol (CD3OD) produces N-(CD3)-labeled products, confirming methanol as the methyl source .

Catalyst Optimization : Iridium complexes with N-heterocyclic carbene (NHC) ligands improve turnover numbers by stabilizing transition states .

How can researchers address byproduct formation during N-methylation of electron-deficient aniline derivatives?

Advanced Research Focus
Electron-withdrawing groups (e.g., -CF3) promote side reactions like methanolysis, yielding methyl benzoates. Strategies include:

  • Lowering Temperature : Reduces methanolysis rates (e.g., 383 K for 4-CF3-aniline derivatives) .
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH2) prior to methylation.
  • Alternative Catalysts : Use Ru or Ir complexes to enhance selectivity for N-methylation over C–H activation .

What are the limitations of current synthetic protocols for sterically hindered or heterocyclic analogs of this compound?

Advanced Research Focus
Challenges include:

  • Steric Hindrance : Bulky substituents (e.g., naphthyl) require higher catalyst loadings (5 mol%) and extended reaction times (24 h) .
  • Heterocycles : Pyridine derivatives exhibit slower kinetics due to competing coordination with catalysts.
  • Scale-Up : Column chromatography is often needed for purification, limiting industrial applicability .

Innovative Solutions : Flow chemistry systems improve mixing and heat transfer for challenging substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-[(methylamino)methyl]aniline
Reactant of Route 2
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N,N-dimethyl-3-[(methylamino)methyl]aniline

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